molecular formula C12H15NO5 B12680923 O-Phenethylhydroxylamine maleate CAS No. 96651-33-1

O-Phenethylhydroxylamine maleate

Cat. No.: B12680923
CAS No.: 96651-33-1
M. Wt: 253.25 g/mol
InChI Key: WFLUIYGESVJTQX-BTJKTKAUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O-Phenethylhydroxylamine maleate is a chemical compound with the molecular formula C8H11NO. It is a derivative of hydroxylamine, where the hydroxylamine group is substituted with a phenethyl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

O-Phenethylhydroxylamine maleate can be synthesized through several methods. One common method involves the reaction of phenethylamine with hydroxylamine under controlled conditions. The reaction typically requires a catalyst and is carried out in an organic solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography techniques .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using automated reactors. The reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .

Chemical Reactions Analysis

Types of Reactions

O-Phenethylhydroxylamine maleate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitroso compounds, nitro compounds, amines, and various substituted derivatives. These products have significant applications in organic synthesis and pharmaceutical development .

Scientific Research Applications

O-Phenethylhydroxylamine maleate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of O-Phenethylhydroxylamine maleate involves its interaction with specific molecular targets. It can act as an inhibitor or activator of certain enzymes, depending on the context. The compound’s effects are mediated through its ability to form stable complexes with metal ions or other biomolecules. These interactions can modulate various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

O-Phenethylhydroxylamine maleate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and form stable complexes makes it valuable in research and industrial applications .

Properties

CAS No.

96651-33-1

Molecular Formula

C12H15NO5

Molecular Weight

253.25 g/mol

IUPAC Name

(Z)-but-2-enedioic acid;O-(2-phenylethyl)hydroxylamine

InChI

InChI=1S/C8H11NO.C4H4O4/c9-10-7-6-8-4-2-1-3-5-8;5-3(6)1-2-4(7)8/h1-5H,6-7,9H2;1-2H,(H,5,6)(H,7,8)/b;2-1-

InChI Key

WFLUIYGESVJTQX-BTJKTKAUSA-N

Isomeric SMILES

C1=CC=C(C=C1)CCON.C(=C\C(=O)O)\C(=O)O

Canonical SMILES

C1=CC=C(C=C1)CCON.C(=CC(=O)O)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.